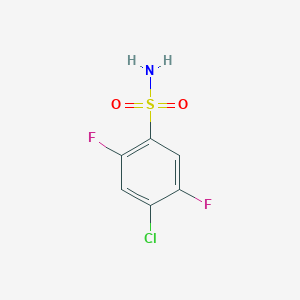

4-Chloro-2,5-difluorobenzenesulfonamide

Description

Strategic Importance of Fluorine and Chlorine in Sulfonamide Chemistry

The incorporation of fluorine and chlorine into sulfonamide-based molecules is a deliberate strategy to enhance their drug-like properties. These halogens exert profound effects on a compound's metabolic stability, acidity (pKa), binding affinity, and lipophilicity. tandfonline.comnih.gov

Fluorine, being the most electronegative element, creates strong carbon-fluorine bonds, which can shield susceptible parts of a molecule from metabolic enzymes, thereby increasing its stability and biological half-life. tandfonline.comnih.gov This high electronegativity also alters the electron distribution within the molecule, which can significantly lower the pKa of the sulfonamide nitrogen. This increased acidity can lead to stronger binding interactions with target enzymes, such as carbonic anhydrases. tandfonline.comacs.org

Chlorine, while less electronegative than fluorine, plays a crucial role in modifying a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.govmdpi.com By increasing lipophilicity, a chlorine atom can improve a compound's ability to permeate biological membranes and reach its target. mdpi.com Furthermore, the size and electronic properties of chlorine can facilitate specific binding interactions within the active sites of proteins, often occupying hydrophobic pockets to enhance potency and selectivity. nih.gov

| Property | Effect of Fluorine | Effect of Chlorine |

|---|---|---|

| Metabolic Stability | Increases by blocking sites of oxidation. nih.gov | Can increase stability, though generally less effective than fluorine. |

| Acidity (pKa) | Lowers pKa, making the sulfonamide group a stronger acid and better zinc-binding group. acs.org | Has a moderate acidifying effect due to its electron-withdrawing nature. |

| Binding Affinity | Can enhance binding through altered electronics and hydrogen bond interactions. tandfonline.com | Can enhance binding by occupying hydrophobic pockets in target proteins. nih.gov |

| Lipophilicity | Increases lipophilicity compared to hydrogen. tandfonline.com | Significantly increases lipophilicity. mdpi.com |

Overview of the 4-Chloro-2,5-difluorobenzenesulfonamide Scaffold within Contemporary Organic Synthesis and Medicinal Chemistry Research

The this compound scaffold serves as a versatile building block in the development of more complex molecules with specific biological activities. Its combination of a reactive sulfonamide group and a uniquely halogenated aromatic ring makes it a valuable starting material for creating libraries of compounds for drug discovery.

Research on structurally related halogenated benzenesulfonamides highlights the utility of this scaffold. For instance, fluorinated benzenesulfonamides are central to the design of potent and selective inhibitors of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII. acs.orgacs.org These enzymes are implicated in the progression of various cancers, making their inhibition a key therapeutic strategy. rsc.orgmdpi.com In this context, the benzenesulfonamide (B165840) moiety acts as a zinc-binding group within the enzyme's active site, while the halogenated ring allows for substitutions that fine-tune the inhibitor's selectivity and affinity. acs.orgnih.gov

The synthesis of novel anticancer and antimicrobial agents frequently employs halogenated benzenesulfonamide intermediates. rsc.orgnih.govnih.gov For example, new benzenesulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines. nih.gov The specific substitution pattern of chlorine and fluorine in this compound provides a unique electronic and steric profile, influencing how derivatives interact with biological targets. The presence of fluorine atoms can be systematically exploited in nucleophilic aromatic substitution reactions to introduce other functional groups, thereby creating diverse molecular structures from a common precursor. acs.org This compound is a key intermediate for synthesizing a variety of heterocyclic compounds, which are prominent structures in many pharmaceuticals. nih.gov

| Research Area | Application of the Scaffold | Example Target |

|---|---|---|

| Anticancer Agents | Core structure for designing enzyme inhibitors that target tumor-specific processes. rsc.orgnih.gov | Carbonic Anhydrase IX (CA IX). acs.orgacs.org |

| Antimicrobial Agents | Starting material for the synthesis of compounds with antibacterial activity. nih.gov | Bacterial enzymes involved in folate synthesis. libretexts.org |

| Organic Synthesis | Versatile chemical intermediate for building complex heterocyclic and poly-functionalized molecules. acs.orggoogle.com | N/A (Used as a building block). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCKYGNCTHBNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378520 | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-62-7 | |

| Record name | 4-Chloro-2,5-difluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2,5 Difluorobenzenesulfonamide and Its Analogues

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The formation of the sulfonamide linkage is a cornerstone of organic synthesis, with a rich history of established methods and a continuous drive towards more efficient and versatile techniques.

Amidation of Sulfonyl Chlorides

The most traditional and widely practiced method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The precursor, 4-chloro-2,5-difluorobenzenesulfonyl chloride, serves as a critical intermediate in this process. The reaction's versatility allows for the introduction of a wide array of amine-containing moieties, leading to a diverse range of sulfonamide analogues.

Optimization of this reaction often involves screening of bases, such as N,N-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), and selection of appropriate solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure optimal solubility and minimize side reactions. Stoichiometric control, typically employing a slight excess of the amine nucleophile (1.1–1.3 equivalents), is crucial for driving the reaction to completion.

| Precursor | Amine | Base | Solvent | Yield |

| 4-chloro-2,5-difluorobenzenesulfonyl chloride | Ammonia (B1221849) | Pyridine | Dichloromethane | Good |

| 4-chloro-2,5-difluorobenzenesulfonyl chloride | Primary Alkylamine | Triethylamine | Tetrahydrofuran | High |

| 4-chloro-2,5-difluorobenzenesulfonyl chloride | Secondary Arylamine | DMAP | Acetonitrile | Moderate to High |

Oxidative Sulfonylation Reactions

In recent years, oxidative methods for the formation of sulfonamide bonds have gained prominence as they often start from more readily available or alternative sulfur-containing precursors. These methods bypass the need for the often harsh conditions required for the synthesis of sulfonyl chlorides.

One such approach is the oxidative amination of sodium sulfinates. This transformation can be achieved using various oxidizing agents. Electrochemical methods have also emerged as a green and efficient alternative, avoiding the use of chemical oxidants. These reactions proceed by the in-situ generation of a reactive sulfonyl species that is subsequently trapped by an amine.

Another innovative strategy involves the copper-catalyzed coupling of arylboronic acids with sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by amination. This one-pot procedure allows for the convergent synthesis of sulfonamides from readily available starting materials.

| Sulfur Source | Amine Source | Catalyst/Oxidant | Key Features |

| Sodium 4-chloro-2,5-difluorobenzenesulfinate | Various Amines | I₂ / H₂O₂ | Mild, metal-free conditions |

| 4-chloro-2,5-difluorothiophenol | Various Amines | Electrochemical Oxidation | Avoids chemical oxidants |

| 4-chloro-2,5-difluorophenylboronic acid | Various Amines | Cu(I) / DABSO | One-pot, convergent synthesis |

Advanced Strategies for Fluorinated and Chlorinated Benzene (B151609) Core Construction

The precise installation of halogen atoms on the aromatic ring is a critical aspect of synthesizing 4-chloro-2,5-difluorobenzenesulfonamide and its analogues. The electronic properties and regioselectivity of subsequent reactions are heavily influenced by the positions of these halogens.

Directed Halogenation and Fluorination Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of dihalobenzenes, a directing group can guide a metalating agent, such as an organolithium reagent, to a specific adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic sulfur source, which can be further elaborated to the sulfonamide.

Electrophilic aromatic substitution reactions are also fundamental to the introduction of halogens. The use of modern fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has provided milder and more selective alternatives to traditional, often harsh, fluorination methods. Similarly, a variety of electrophilic chlorinating agents are available for the regioselective introduction of chlorine.

Synthesis of Dihalogenated Aromatic Precursors

The synthesis of the 4-chloro-2,5-difluorobenzene core often starts from more readily available precursors. For instance, 1,4-difluorobenzene can be regioselectively chlorinated to introduce the chlorine atom at the desired position. The directing effects of the fluorine atoms play a crucial role in determining the outcome of this electrophilic substitution.

Another approach involves the Sandmeyer reaction, where a diazonium salt derived from a substituted aniline (B41778) is converted to a halide. For example, 2,5-difluoroaniline can be diazotized and subsequently treated with a chloride source in the presence of a copper catalyst to yield 1-chloro-2,5-difluorobenzene. This precursor can then undergo chlorosulfonylation to introduce the sulfonyl chloride group.

Patents have described multi-step sequences starting from p-fluoronitrobenzene, involving bromination, reduction, chlorination, diazotization, and fluorination to construct the 4-chloro-2,5-difluorobromobenzene intermediate, which can then be converted to the target compound.

| Starting Material | Key Transformation | Reagents | Product |

| 1,4-Difluorobenzene | Electrophilic Chlorination | Cl₂, Lewis Acid | 1-Chloro-2,5-difluorobenzene |

| 2,5-Difluoroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 1-Chloro-2,5-difluorobenzene |

| 1-Chloro-2,5-difluorobenzene | Chlorosulfonylation | HSO₃Cl | 4-Chloro-2,5-difluorobenzenesulfonyl chloride |

Sustainable Synthesis Protocols for Benzenesulfonamides

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including benzenesulfonamides. These efforts aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

The use of water as a solvent for sulfonamide synthesis represents a significant step towards a more environmentally benign process. Reactions of sulfonyl chlorides with amines can be effectively carried out in aqueous media, often with the aid of a base like sodium carbonate to neutralize the generated acid. This approach simplifies workup procedures, as the product often precipitates from the reaction mixture and can be isolated by simple filtration.

Flow chemistry is another powerful tool for developing sustainable synthetic processes. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. The synthesis of sulfonyl chlorides and their subsequent amination can be performed in a continuous flow setup, minimizing the handling of hazardous intermediates and enabling easier scale-up. For instance, the oxidative chlorination of thiols to sulfonyl chlorides can be achieved in flow using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as ethanol or glycerol.

| Sustainable Approach | Key Features | Example Reaction |

| Aqueous Synthesis | Use of water as a green solvent, simplified workup. | Reaction of sulfonyl chloride and amine with Na₂CO₃ in water. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Continuous flow synthesis of sulfonyl chlorides followed by in-line amination. |

| Catalytic Methods | Use of catalysts to avoid stoichiometric hazardous reagents. | Copper-catalyzed cross-coupling of aryl halides with sulfonamides. |

Application of Deep Eutectic Solvents in Sulfonamide Synthesis

The pursuit of sustainable chemical processes has led to the exploration of novel solvent systems, with Deep Eutectic Solvents (DESs) emerging as a promising alternative to traditional volatile organic compounds (VOCs). DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. Their attractive properties, such as low cost, biodegradability, low toxicity, and non-flammability, make them ideal for green chemistry applications.

In the context of sulfonamide synthesis, DESs have been effectively employed as both the reaction medium and catalyst. A sustainable and scalable protocol for synthesizing various functionalized sulfonamides has been developed using choline chloride (ChCl)-based DESs. For instance, reactions conducted in ChCl/glycerol (1:2 mol/mol) and ChCl/urea (1:2 mol/mol) have yielded sulfonamides in up to 97% yield under aerobic conditions at ambient temperature.

One study highlighted a general, mild, and environmentally friendly method for synthesizing sulfonamides in DESs like ChCl/glycerol. The process involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines to produce the desired sulfonamides in good to excellent yields. This method benefits from simple conditions and a solvent-free workup that often requires only filtration.

The table below summarizes various DES systems used in the synthesis of sulfonamides, showcasing their versatility.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application in Sulfonamide Synthesis |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Serves as an effective medium for the one-pot synthesis of sulfonamides from thiols and amines. |

| Choline Chloride (ChCl) | Urea | 1:2 | Used for the synthesis of sulfonamides from sulfonyl chlorides and amines at room temperature. |

| Choline Chloride (ChCl) | p-Toluenesulfonic acid | 1:1 | Acts as a Brønsted-acidic DES catalyst for disulfide synthesis from Bunte salts, a related sulfur chemistry. google.com |

| Choline Chloride (ChCl) | Zinc Chloride | 1:2 | Employed as both a catalyst and solvent in the synthesis of β-amino carbonyls, demonstrating its utility in C-N bond formation. nih.gov |

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact. These methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Water as a Green Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient and eco-friendly method for synthesizing sulfonamide derivatives has been reported using water as the solvent and sodium carbonate as an acid scavenger. scbt.com This approach allows for the reaction of sulfonyl chlorides with amino acids at room temperature, with the products precipitating out of the aqueous solution upon acidification, simplifying isolation. scbt.com

Solvent-Free Mechanochemistry: Mechanochemistry offers a solvent-free approach to chemical synthesis, where mechanical energy from ball milling is used to drive reactions. A one-pot, double-step mechanochemical procedure has been developed for sulfonamide synthesis using solid sodium hypochlorite (NaOCl·5H₂O). nih.gov This method involves the tandem oxidation-chlorination of disulfides, followed by amination, proceeding smoothly for both aromatic and aliphatic substrates. nih.gov The process is cost-effective and avoids the environmental concerns associated with solvents. nih.gov

Catalytic Approaches: The use of catalysts can significantly enhance the efficiency and sustainability of sulfonamide synthesis. A novel method utilizes a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of sulfonamides and alcohols. This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing the desired N-alkylated sulfonamide with water as the only byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse, adding to the process's sustainability.

The following table compares different environmentally benign approaches for sulfonamide synthesis.

| Method | Key Features | Advantages |

| Aqueous Synthesis | Uses water as the reaction solvent with a base like Na₂CO₃. scbt.com | Non-toxic, non-flammable, readily available solvent; simplified product isolation. scbt.com |

| Mechanosynthesis | Solvent-free reaction conducted in a ball mill using solid reagents. nih.gov | Eliminates solvent waste, cost-effective, applicable to a range of substrates. nih.gov |

| Catalytic Coupling | Employs a reusable, magnetic nano-catalyst for coupling alcohols and sulfonamides. | High selectivity, generates only water as a byproduct, catalyst is easily recyclable. |

| DES-Mediated Synthesis | Utilizes Deep Eutectic Solvents as a recyclable reaction medium. | Biodegradable, low toxicity, can act as both solvent and catalyst. |

Synthetic Pathways to Complex Analogues Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. The reactivity of the sulfonamide group and its precursor, 4-chloro-2,5-difluorobenzenesulfonyl chloride, allows for its incorporation into a diverse range of larger molecular frameworks, including potential enzyme inhibitors and therapeutic agents. nih.gov

The primary synthetic route to introduce this moiety involves the reaction of 4-chloro-2,5-difluorobenzenesulfonyl chloride with a primary or secondary amine of a more complex molecule. This straightforward nucleophilic substitution reaction forms a stable sulfonamide linkage (S-N bond) and is a cornerstone of sulfonamide chemistry.

Furthermore, the nitrogen atom of the this compound itself can serve as a nucleophile for further functionalization. After deprotonation with a suitable base, the resulting anion can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate N-substituted analogues.

Research into analogous benzenesulfonamide (B165840) structures demonstrates the broad applicability of these synthetic strategies in developing compounds with potential therapeutic activities, such as antitumor agents. scbt.com For example, studies have shown the synthesis of complex 2-benzylthio-4-chlorobenzenesulfonamides bearing N-(benzoxazol-2-yl) and other heterocyclic moieties. While the substitution pattern on the benzene ring is different, the underlying synthetic logic of reacting a substituted benzenesulfonyl chloride with a complex amine to build bioactive molecules is directly applicable to the this compound moiety.

The table below presents examples of synthetic strategies used to create complex analogues from benzenesulfonamide precursors, illustrating pathways that could be adapted for the this compound moiety.

| Precursor Moiety | Reactant | Resulting Complex Moiety | Potential Application |

| 4-Chloro-2,5-difluorobenzenesulfonyl chloride | Complex primary/secondary amine (R¹R²NH) | N-(Substituted)-4-chloro-2,5-difluorobenzenesulfonamide | Building block for enzyme inhibitors and other bioactive molecules. nih.gov |

| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative | Alkanethiohydrazonates | S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethiohydrazonates | Antitumor agents. scbt.com |

| 2-Benzylthio-4-chlorobenzenesulfonyl cyanamide salt | 2-Aminophenols | N-(Benzoxazol-2-yl)-2-benzylthio-4-chlorobenzenesulfonamides | Antitumor agents. |

These examples underscore the synthetic versatility of the benzenesulfonamide functional group. By applying these established synthetic pathways, the this compound moiety can be incorporated into novel and complex molecular architectures for investigation in drug discovery and materials science.

Chemical Reactivity and Derivatization of the 4 Chloro 2,5 Difluorobenzenesulfonamide Scaffold

Functional Group Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for functionalization, allowing for the introduction of a wide array of substituents. These transformations are crucial for modulating the chemical and physical properties of the molecule.

The acidic proton on the sulfonamide nitrogen can be readily removed by a base, generating a nucleophilic anion that can react with various electrophiles.

N-Alkylation is a common strategy to introduce alkyl groups onto the sulfonamide nitrogen. This is typically achieved by treating the parent sulfonamide with an alkyl halide in the presence of a suitable base. For instance, N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide have been synthesized by treatment with different electrophiles in the presence of sodium hydride (NaH). ajphs.com This methodology is broadly applicable to scaffolds like 4-chloro-2,5-difluorobenzenesulfonamide.

N-Acylation involves the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or an N-acylbenzotriazole, often in a basic medium. researchgate.net N-acylsulfonamides are valuable intermediates in organic synthesis. The reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride provides N-acylsulfonamides in high yields. researchgate.net

| Reaction Type | Electrophile Example | Base | Typical Product |

| N-Alkylation | Benzyl bromide | Sodium Hydride (NaH) | N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide |

| N-Acylation | Benzoyl chloride | Pyridine | N-benzoyl-4-chloro-2,5-difluorobenzenesulfonamide |

| N-Acylation | N-acylbenzotriazole | Sodium Hydride (NaH) | N-acyl-4-chloro-2,5-difluorobenzenesulfonamide |

Modern synthetic strategies focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This approach is highly valuable in drug discovery for rapidly generating analogues. researchgate.netacs.org

One innovative strategy involves the conversion of primary sulfonamides into versatile intermediates like sulfonyl chlorides or sulfonyl radical intermediates. nih.govnih.gov For example, primary sulfonamides can be activated with a pyrylium (B1242799) salt (Pyry-BF4) to form highly electrophilic sulfonyl chlorides under mild conditions. nih.goviaea.org These intermediates can then react with a variety of nucleophiles to produce complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.goviaea.org

Another approach utilizes photocatalysis to generate sulfonyl radicals from N-sulfonylimine derivatives of sulfonamides. nih.govacs.org These radicals can participate in reactions such as the hydrosulfonylation of alkenes, opening new avenues for diversification. acs.org This method avoids the need for harsh reagents and offers a complementary strategy to traditional nucleophilic or electrophilic functionalization pathways. nih.govacs.org

The sulfonamide moiety itself can also act as a directing group for C-H functionalization reactions on adjacent parts of the molecule, allowing for site-selective modifications like arylation, olefination, or halogenation. researchgate.netacs.orgacs.org

Aromatic Substitution Reactions on the 4-Chloro-2,5-difluorobenzene Ring

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the sulfonyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com

In polyfluoroaromatic compounds, fluorine atoms are generally more readily displaced by nucleophiles than chlorine atoms. nih.govnist.gov The strong inductive effect of the fluorine atoms creates highly positive carbon centers on the ring, facilitating attack by nucleophiles. nih.govnist.gov In SNAr reactions, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group (halide ion). youtube.com

For the 4-chloro-2,5-difluorobenzene ring, nucleophilic attack is most likely to occur at the positions activated by the electron-withdrawing groups. The relative reactivity of the halogen positions (C1-F, C4-Cl, C5-F) towards a given nucleophile will depend on a combination of electronic activation and steric factors. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. nih.gov For instance, reactions of chloroazines with bisulfide (HS⁻) and polysulfides (Sn²⁻) proceed via an SNAr mechanism, indicating that sulfur-based nucleophiles can readily displace halides on activated rings. nih.gov

Mechanisms of Cleavage and Degradation Pathways

The sulfonamide bond (S-N) is known for its high hydrolytic stability, which is one reason for its prevalence in pharmaceuticals. nih.gov However, under specific chemical or biological conditions, this bond can be cleaved.

Chemical Cleavage:

Acidic Hydrolysis: Cleavage of the S-N bond can be favorable under acidic conditions. nih.gov Protonation of the amine group can make the sulfonyl group a more reactive site for nucleophilic attack by water. nih.gov Concentrated aqueous acid and heat are often required to deprotect sulfonamides. youtube.com

Reductive Cleavage: Dissolving metal reduction is another method for cleaving the sulfonamide bond. youtube.com

C-S Bond Cleavage: Under certain conditions, such as in an acidic environment and at higher temperatures, the carbon-sulfur (C-S) bond can also be cleaved, potentially leading to the formation of aniline (B41778) from related benzenesulfonamide (B165840) structures. nih.gov

Biodegradation: In biological systems, the degradation of benzenesulfonates can be initiated by enzymatic dioxygenation. For example, bacterial degradation of benzene (B151609) sulfonate involves an NAD(P)H-dependent dioxygenase that converts the substrate into catechol and sulfite (B76179) (SO₃²⁻). nih.gov A similar pathway could be envisioned for substituted sulfonamides, where enzymatic action leads to the cleavage of the C-S bond and subsequent ring opening. nih.gov

Common degradation pathways for sulfonamides include:

S-N Bond Cleavage: Yielding a sulfonic acid (e.g., sulfanilic acid) and the corresponding amine fragment. nih.gov

C-N Bond Cleavage: This can occur via an aromatic nucleophilic substitution mechanism, particularly if the amine portion contains an activated heterocyclic ring. nih.gov

C-S Bond Cleavage: Leading to the loss of the entire sulfonylamide group. nih.gov

Electrophilic and Nucleophilic Activation of the Sulfonyl Group

The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This allows for nucleophilic attack at the sulfur center. nih.gov

Nucleophilic Attack at Sulfur: Reactions at the sulfonyl group typically proceed via an addition-elimination mechanism. A nucleophile adds to the sulfur atom, forming a transient trigonal bipyramidal intermediate. nih.govresearchgate.net The subsequent departure of a leaving group results in a substitution product. nih.gov For example, the reaction of a sulfonyl chloride with an amine to form a sulfonamide is a classic case of nucleophilic substitution at the sulfonyl sulfur. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2,5 Difluorobenzenesulfonamide

Vibrational Spectroscopy for Bond Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bond vibrations within 4-Chloro-2,5-difluorobenzenesulfonamide. The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the sulfonamide group, the carbon-halogen bonds, and the substituted aromatic ring.

The sulfonamide group (–SO₂NH₂) gives rise to some of the most prominent bands. tandfonline.com The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amide appear as two distinct bands in the 3400-3200 cm⁻¹ range. researchgate.net Furthermore, the S-N stretching vibration is expected to appear around 900 cm⁻¹.

The vibrations associated with the substituted benzene (B151609) ring also provide significant structural information. The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1600-1450 cm⁻¹ region. The presence of halogen substituents is confirmed by their characteristic stretching vibrations. The C-F stretching modes are generally strong and appear in the 1250-1000 cm⁻¹ range, while the C-Cl stretching vibration is observed at a lower frequency, typically between 800-600 cm⁻¹. nih.gov A comprehensive assignment of these vibrational modes, based on studies of similar substituted benzenesulfonamides, is crucial for a complete structural confirmation. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3380 - 3340 | Medium-Strong | N-H asymmetric stretching |

| 3280 - 3240 | Medium | N-H symmetric stretching |

| 3100 - 3050 | Medium-Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H scissoring (bending) |

| 1580 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1350 - 1310 | Strong | S=O asymmetric stretching |

| 1250 - 1180 | Strong | C-F stretching |

| 1160 - 1140 | Strong | S=O symmetric stretching |

| 920 - 880 | Medium | S-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two amine protons. The amine (–NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The two aromatic protons (H-3 and H-6) will appear as distinct multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). H-3 would be split by the adjacent fluorine at C-2, and H-6 would be split by the fluorine at C-5.

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached substituents (–Cl, –F, –SO₂NH₂). The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for other carbons in the ring.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. acs.orgharvard.edunih.gov It is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-5 positions. These signals will appear as multiplets due to coupling with the adjacent aromatic protons.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 7.8 | Broad singlet | SO₂NH ₂ |

| ¹H | 7.4 - 7.7 | Doublet of doublets | Ar-H (H-6) |

| ¹H | 7.2 - 7.5 | Doublet of doublets | Ar-H (H-3) |

| ¹³C | 150 - 160 (d, ¹JCF ≈ 250 Hz) | Doublet | C -F (C-2/C-5) |

| ¹³C | 135 - 145 | Singlet/Triplet | C -S |

| ¹³C | 120 - 130 | Singlet/Doublet | C -Cl |

| ¹³C | 115 - 125 (dd) | Doublet of doublets | C -H |

| ¹⁹F | -110 to -125 | Multiplet | F at C-2 |

(Note: 'd' denotes doublet, 'dd' denotes doublet of doublets. Coupling constants (J) are approximate.)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₆H₄ClF₂NO₂S).

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak. miamioh.edu

The fragmentation of the molecular ion is expected to proceed through the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for benzenesulfonamides include the cleavage of the C-S and S-N bonds. nih.gov Expected fragmentation includes the loss of the –SO₂NH₂ group, the loss of SO₂, and the loss of a chlorine radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Relative Intensity | Proposed Fragment Ion / Loss |

|---|---|---|

| 243 | Medium | [M]⁺ (Molecular Ion) |

| 245 | Low | [M+2]⁺ (³⁷Cl isotope peak) |

| 208 | Medium-High | [M - Cl]⁺ |

| 179 | Low | [M - SO₂]⁺ |

| 163 | High | [M - SO₂NH₂]⁺ |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* electronic transitions within the substituted benzene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

|---|---|---|

| ~ 210 - 230 | High | π → π* (E2-band) |

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Experimental data from single-crystal X-ray diffraction is required to determine the precise molecular geometry of 4-chloro-2,5-difluorobenzenesulfonamide. This analysis would typically provide key parameters such as:

Crystal System and Space Group: Defines the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that form the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, revealing the exact conformation of the molecule in the solid state.

Without a published structure, these specific geometric parameters for this compound remain undetermined.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis is performed on data obtained from a solved crystal structure. The investigation would typically include:

d_norm surfaces: Mapping of normalized contact distances to identify key interaction points, such as hydrogen and halogen bonds.

As no crystal structure is available, a Hirshfeld surface analysis for this compound cannot be conducted.

Hydrogen Bonding Networks and Supramolecular Architecture

Sulfonamides are known to form robust hydrogen bonds, typically involving the amine (N-H) group as a donor and the sulfonyl oxygen (S=O) atoms as acceptors. This often leads to the formation of predictable supramolecular motifs like dimers or chains. However, the specific hydrogen bonding network, its graph-set notation (e.g., R²₂(8)), and the resulting supramolecular architecture (e.g., layers, herringbone patterns) are unique to the crystal packing of each compound. The exact nature of these interactions in this compound is unknown.

Halogen Bonding and Other Non-Covalent Interactions

The presence of chlorine and fluorine atoms on the benzene (B151609) ring suggests the possibility of halogen bonding (e.g., C-Cl···O, C-F···F-C) and other non-covalent interactions like π-π stacking or C-H···π interactions. The existence, geometry, and significance of these interactions can only be confirmed through crystallographic analysis.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state, particularly the torsion angle between the benzene ring and the sulfonamide group (C-S-N-C), is a critical structural feature. This conformation is influenced by the steric and electronic effects of the substituents and the demands of efficient crystal packing. Without experimental data, the specific solid-state conformation of this compound cannot be described.

Therefore, it is not possible to provide the specific data and analysis requested for the following sections and subsections of the article outline:

Computational and Theoretical Studies on 4 Chloro 2,5 Difluorobenzenesulfonamide

Reaction Mechanism Investigations and Transition State Analysis

While computational studies exist for other structurally related sulfonamide compounds, extrapolating that information would not be scientifically accurate for 4-Chloro-2,5-difluorobenzenesulfonamide due to the unique influence of its specific substitution pattern (chloro and two fluoro groups at the 4, 2, and 5 positions) on its electronic and conformational properties. Generating content without specific research would lead to inaccuracies.

To provide the requested article, published research focusing on quantum chemical calculations, molecular dynamics, and reaction mechanisms of this compound is required.

Energy Frameworks for Intermolecular Forces and Crystal Packing

Detailed computational and theoretical studies focusing specifically on the energy frameworks, intermolecular forces, and crystal packing of this compound are not extensively available in the public domain. Analysis of crystal structures provides critical insights into the supramolecular architecture of molecular crystals, which is governed by various intermolecular interactions. rsc.org

The study of intermolecular interactions is crucial for understanding structure-property relationships in molecular crystals, a key aspect of crystal engineering. rsc.org The arrangement of molecules in the crystalline state is a result of a delicate balance of attractive and repulsive forces, including hydrogen bonds, halogen bonds, and van der Waals forces. rsc.org The specific arrangement of chloro and fluoro substituents on the benzene (B151609) ring of this compound would significantly influence the electrostatic potential of the molecule, thereby directing the nature and geometry of these intermolecular interactions.

Computational tools such as Hirshfeld surface analysis are commonly employed to visualize and quantify intermolecular contacts in crystals. For example, in (Z)-4-chloro-N′-(4-oxothiazolidin-2-ylidene)benzenesulfonohydrazide monohydrate, two-dimensional fingerprint plots derived from the Hirshfeld surface indicated that O⋯H/H⋯O and H⋯H interactions provided the largest contributions to crystal stability. nih.gov Similar methodologies could be applied to this compound to dissect the contributions of different types of intermolecular contacts to its crystal packing.

While specific data tables for this compound are not available, the table below illustrates the types of intermolecular interaction energies that are typically calculated in computational studies of related molecular crystals. These energies are partitioned into electrostatic, polarization, dispersion, and repulsion components to provide a comprehensive understanding of the forces governing crystal packing.

| Interaction Type | Electrostatic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-H···F | Data not available | Data not available | Data not available | Data not available | Data not available |

| π···π stacking | Data not available | Data not available | Data not available | Data not available | Data not available |

| Halogen···Halogen | Data not available | Data not available | Data not available | Data not available | Data not available |

Further experimental and computational studies are necessary to elucidate the specific details of the crystal packing and intermolecular forces in this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 4 Chloro 2,5 Difluorobenzenesulfonamide Analogues

Fundamental Principles of Structure-Activity Correlation in Sulfonamides

The biological activity of sulfonamides is intrinsically linked to their specific structural features. The core sulfanilamide (B372717) skeleton is widely recognized as the minimum structural requirement for many biological activities, particularly antibacterial action. youtube.com The key principles derived from extensive SAR studies on this class of compounds include:

The Para-Amino Group: A primary aromatic amine at the N4 position is crucial for antibacterial activity. youtube.com This group should be unsubstituted, as substitutions can lead to inactive compounds. However, it can be modified to create prodrugs, which are metabolized in vivo to regenerate the free amino function. youtube.com The position of this amino group is also critical; moving it to the ortho or meta position typically abolishes antibacterial activity. youtube.com

The Aromatic Ring: The benzene (B151609) ring is an essential component. Replacing it with other ring systems or adding further substituents can decrease or eliminate activity. youtube.com The sulfur atom of the sulfonamide group must be directly attached to this ring. youtube.com

The Sulfonamide Group: The -SO2NH- moiety is fundamental. The acidity of the sulfonamide proton plays a significant role in the mechanism of action and pharmacokinetic properties. The ionized form of the sulfonamide is considered the active species. youtube.com Introducing electron-withdrawing heterocyclic substituents on the N1 nitrogen can increase the acidity, bringing the pKa into an optimal range of 6.6 to 7.4, which enhances activity and reduces the risk of crystalluria. youtube.com Di-substitution on the N1 nitrogen generally results in a loss of activity. youtube.com

These foundational principles establish that the antibacterial action of sulfonamides arises from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis. tandfonline.comnih.govbiorxiv.org For non-antibacterial sulfonamides, such as those acting as diuretics or anticancer agents, different structural modifications are key to their specific mechanisms of action. openaccesspub.org

Ligand-Based and Structure-Based Approaches in SAR Elucidation

The elucidation of SAR for sulfonamide analogues is advanced through two complementary computational strategies: ligand-based and structure-based approaches.

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the analysis of a set of molecules known to be active at the target of interest. The underlying principle is that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling are used to identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for biological activity. For sulfonamides, a ligand-based approach could involve aligning a series of active analogues to build a pharmacophore model that explains their shared inhibitory capacity against a specific enzyme. asm.org

Structure-Based Approaches: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net This approach involves analyzing the interactions between the ligand and the target's binding site. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand within the binding pocket, allowing for the visualization of crucial interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov For sulfonamide analogues, docking into the active site of an enzyme like carbonic anhydrase or DHPS can reveal how modifications to the scaffold, such as the introduction of chloro and fluoro substituents, affect binding affinity and specificity. researchgate.netnih.gov

Computational Methodologies in QSAR Development

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjfaulon.com This is achieved by correlating physicochemical or structural descriptors of the molecules with their measured activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. drugdesign.orgresearchgate.net They are the independent variables in a QSAR equation and are crucial for building a predictive model. jfaulon.com Descriptors can be categorized based on the information they represent:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. researchgate.net

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. researchgate.net

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges, and electronegativity. They are vital for describing electrostatic interactions between a ligand and its target. nih.gov

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability, which are important for pharmacokinetics (absorption, distribution, metabolism, excretion) and receptor binding. nih.govmdpi.com

For sulfonamide analogues, descriptors related to lipophilicity (logP), electronic properties (e.g., electrophilicity), and steric factors are often significant in predicting their biological activity against various targets. mdpi.comekb.eg For instance, in modeling the antidiabetic activity of certain sulfonamides, topological descriptors have been shown to produce robust models. medwinpublishers.com

Table 1: Common Molecular Descriptors in Sulfonamide QSAR Studies

| Descriptor Class | Specific Descriptor Example | Significance in Biological Activity Prediction |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Represents lipophilicity, influencing membrane permeability and hydrophobic interactions with the target. mdpi.com |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, which is critical for electrostatic interactions in the binding pocket. |

| Topological | Kier Alpha-Modified Shape Index (S1K) | Quantifies molecular shape and has been found to correlate with the binding affinity of antidiabetic sulfonamides. medwinpublishers.com |

| Quantum-Chemical | HOMO/LUMO Energies | Describes the molecule's ability to donate or accept electrons, which is relevant for charge-transfer interactions. |

The development of a reliable QSAR model requires rigorous statistical validation to ensure its robustness and predictive capability. derpharmachemica.com Validation assesses how well the model fits the data and, more importantly, how accurately it can predict the activity of new compounds. nih.gov Key validation strategies include:

Internal Validation: This process uses the initial training data to assess the model's stability and robustness. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. basicmedicalkey.com In LOO cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q² or R²cv) is a measure of the model's internal predictive power. nih.gov

External Validation: This is considered the most stringent test of a QSAR model's predictive power. nih.gov The dataset is split into a training set, used to build the model, and a test set, which is kept separate. The model is then used to predict the activities of the compounds in the test set. The predictive ability is quantified by the predictive r² (R²pred). basicmedicalkey.com

A QSAR model is generally considered predictive if it meets several statistical criteria, which are often cited in the literature.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² (LOO) | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² (External) | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| F-ratio | F | A measure of the statistical significance of the regression model. | High value indicates significance. |

| Standard Error of Estimate | s | Measures the deviation of the predicted values from the observed values. | Low value indicates better fit. |

In silico molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecular target (receptor). rjb.ro This method is invaluable for profiling the molecular interactions of analogues of 4-Chloro-2,5-difluorobenzenesulfonamide with their biological targets.

The docking process involves two main steps:

Sampling: The algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose, with lower scores typically indicating more favorable binding. rjb.ro

Analysis of the top-scoring poses reveals key molecular interactions, such as:

Hydrogen Bonds: These are critical for anchoring the ligand in the active site. For example, the sulfonamide group often forms hydrogen bonds with key amino acid residues. nih.govoaji.net

Ionic Interactions: Interactions between charged groups on the ligand and receptor can significantly contribute to binding affinity. nih.gov

π-π Interactions: Stacking interactions between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site provide additional stability. nih.gov

For a series of this compound analogues, docking studies could be used to rationalize observed SAR. For instance, modifying a substituent could lead to a new hydrogen bond or a steric clash, explaining an increase or decrease in activity, respectively.

Table 3: Hypothetical Docking Results for this compound Analogues

| Analogue | Modification | Docking Score (kcal/mol) | Key Interactions with Target Residues |

|---|---|---|---|

| Parent Compound | - | -8.5 | H-bond with Thr199; π-sulfur with His94 |

| Analogue A | Replace -Cl with -Br | -8.2 | Similar to parent, slight steric hindrance. |

| Analogue B | Add 4'-OH to N1-phenyl ring | -9.3 | Additional H-bond with Ser201, improved affinity. |

| Analogue C | Remove -F at position 5 | -8.1 | Loss of a favorable halogen bond with Gly121. |

Identification of Key Structural Determinants for Modulated Biological Response

The culmination of SAR and QSAR studies is the identification of key structural determinants—specific atoms or functional groups—that are critical for modulating the biological response. medwinpublishers.com For sulfonamides, these determinants can be broadly categorized:

The Pharmacophore: As established, the p-aminobenzenesulfonamide core is the essential pharmacophore for antibacterial activity, mimicking PABA. annualreviews.org The integrity and relative positioning of the amino group and the sulfonamide group are paramount. youtube.com

N1-Substituents: The group attached to the N1 nitrogen of the sulfonamide is a primary determinant of potency, pKa, solubility, and pharmacokinetic profile. Heterocyclic rings are often employed to optimize the pKa for enhanced activity and to improve water solubility, thereby reducing the risk of kidney damage. youtube.com

A comprehensive QSAR model for analogues of this compound would likely highlight descriptors related to electronic effects (e.g., Hammett constants of the halogen substituents), lipophilicity (logP), and steric bulk as the most significant predictors of biological activity. medwinpublishers.com These findings allow for the rational design of new derivatives with potentially enhanced therapeutic properties.

The Role of 4 Chloro 2,5 Difluorobenzenesulfonamide As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Molecules

The strategic placement of activating and directing groups on the aromatic ring of 4-chloro-2,5-difluorobenzenesulfonamide makes it a valuable starting material for the synthesis of more complex molecules. The sulfonamide moiety, in particular, is a well-established pharmacophore found in numerous therapeutic agents, driving interest in its incorporation into novel drug candidates.

Research has demonstrated the utility of similar chlorinated benzenesulfonamide (B165840) scaffolds in the development of potent biological agents. For instance, derivatives of 4-chlorobenzenesulfonamide (B1664158) have been investigated for their anticancer and radiosensitizing properties. In one study, a series of novel compounds were synthesized starting from (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide, highlighting the adaptability of the 4-chlorobenzenesulfonamide core for creating molecules with significant biological activity. nih.gov

Furthermore, the synthesis of various N-substituted-4-chlorobenzenesulfonamides has been explored to develop compounds with potential antibacterial and anti-enzymatic activities. These studies underscore the capacity of the 4-chlorobenzenesulfonamide framework to serve as a foundational element in the generation of diverse and intricate molecular structures.

While direct literature on the extensive use of this compound is still developing, the established reactivity of analogous compounds provides a strong basis for its application as a precursor. The presence of the two fluorine atoms is expected to enhance the metabolic stability and binding affinity of its derivatives, making it an attractive starting point for medicinal chemistry programs.

Integration into Diverse Heterocyclic and Polyaromatic Systems

The chemical reactivity of this compound allows for its incorporation into a variety of heterocyclic and polyaromatic systems, which are key structural motifs in many biologically active compounds and functional materials.

The synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives demonstrates how the core structure can be elaborated to include heterocyclic components. nih.gov In these syntheses, the foundational benzenesulfonamide structure is modified to create more complex molecules with potential antibacterial applications. nih.gov This indicates the potential for this compound to undergo similar transformations, leading to the creation of novel fluorinated heterocyclic compounds.

Additionally, research into azo compounds derived from 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl) diazenyl)benzenesulfonamide showcases its role in constructing larger, functionalized molecules that can be further cyclized to form heterocyclic systems. ekb.eg The diazene (B1210634) linkage serves as a versatile handle for introducing additional molecular complexity.

The development of synthetic routes to polycyclic aromatic hydrocarbons (PAHs) often involves the strategic use of functionalized aromatic precursors. While direct examples starting from this compound are not yet prevalent in the literature, the principles of PAH synthesis suggest its potential utility. The chloro and fluoro substituents can influence the regioselectivity of cyclization reactions and can be retained or replaced to fine-tune the electronic properties of the resulting polyaromatic system.

Design and Synthesis of Chemically Related Scaffolds for Research Purposes

The this compound scaffold serves as a valuable template for the design and synthesis of new molecular frameworks for chemical and biological research. The ability to selectively modify the different functional groups allows for the systematic exploration of structure-activity relationships (SAR).

The development of novel anticancer agents has been a significant focus, with researchers synthesizing a range of derivatives from similar 4-chlorobenzenesulfonamide starting materials. For example, the synthesis of S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio (or benzothio)hydrazonates has yielded compounds with notable activity against various tumor cell lines. This highlights the potential of the chlorinated benzenesulfonamide scaffold in generating libraries of compounds for high-throughput screening.

The table below summarizes the key reactive sites of this compound and the potential transformations that can be exploited in the design of new chemical scaffolds.

| Reactive Site | Potential Transformations | Resulting Structures |

| Sulfonamide N-H | Alkylation, Acylation, Arylation | N-substituted sulfonamides |

| Aromatic C-Cl | Nucleophilic Aromatic Substitution, Cross-coupling reactions | Biaryls, Heteroaryl-substituted benzenes |

| Aromatic C-F | Nucleophilic Aromatic Substitution (under harsh conditions) | Aryl ethers, Aryl amines |

| Aromatic C-H | Electrophilic Aromatic Substitution (directed by existing groups) | Further functionalized benzene (B151609) rings |

By leveraging these potential reactions, chemists can systematically design and synthesize libraries of related scaffolds. This approach is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs. The inherent properties of the this compound core, such as its defined geometry and electronic characteristics, provide a solid foundation for the rational design of new and effective chemical entities.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Highly Functionalized Analogues

The generation of diverse libraries of 4-chloro-2,5-difluorobenzenesulfonamide analogues is crucial for thorough structure-activity relationship (SAR) studies. While foundational synthetic routes to sulfonamides, such as the reaction of corresponding sulfonyl chlorides with amines, are well-established, future efforts should focus on developing more sophisticated and efficient pathways to introduce a wide range of functional groups onto the core scaffold. researchgate.net

Key areas for exploration include:

Late-Stage Functionalization: Developing C-H activation and cross-coupling methodologies to directly modify the benzene (B151609) ring or introduce substituents at the sulfonamide nitrogen. This approach allows for the rapid diversification of lead compounds without requiring de novo synthesis.

Novel Building Blocks: The synthesis of novel amines and sulfonyl chloride precursors with diverse functionalities will enable the creation of analogues with unique properties. For instance, incorporating heterocyclic amines or amines with specific pharmacophoric features could lead to compounds with enhanced target affinity and selectivity.

Combinatorial Chemistry: Utilizing high-throughput combinatorial synthesis techniques can accelerate the generation of large libraries of analogues for screening. nih.gov This can be coupled with "sociable fragment libraries," where fragments are designed for easy and exhaustive follow-up synthesis, allowing for rapid exploration of the chemical space around an initial hit. chemrxiv.org

Table 1: Potential Synthetic Strategies for Analogue Development

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira to introduce aryl, heteroaryl, or alkyl groups. | High functional group tolerance and ability to create complex C-C and C-N bonds. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atoms with various nucleophiles (e.g., thiols, amines, alcohols). | Allows for direct introduction of diverse substituents onto the aromatic ring. |

| Derivatization of the Sulfonamide N-H | Alkylation, arylation, or acylation of the sulfonamide nitrogen to probe the importance of this group for biological activity. researchgate.net | Straightforward reactions to explore the steric and electronic requirements around the sulfonamide core. |

| Flow Chemistry | Continuous manufacturing processes for safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. | Improved reaction control, scalability, and safety. |

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A comprehensive understanding of how this compound and its analogues interact with biological targets is fundamental for rational drug design. The integration of cutting-edge experimental and computational methods can provide unprecedented insights into the binding mechanisms and structure-kinetic relationships. acs.org

Advanced techniques that can be applied include:

Experimental Methods:

X-ray Crystallography: To obtain high-resolution three-dimensional structures of ligand-protein complexes, revealing key binding interactions. acs.org

Cryogenic Electron Microscopy (Cryo-EM): For structural determination of large protein complexes that are difficult to crystallize.

Surface Plasmon Resonance (SPR): To measure the kinetics (on- and off-rates) of ligand binding in real-time. acs.org

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy.

Computational Methods:

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into conformational changes and binding pathways. acs.org

Density Functional Theory (DFT): For high-accuracy calculations of electronic structure, reaction mechanisms, and spectroscopic properties, helping to elucidate the nature of chemical bonds and reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer, which are crucial for molecular stability and binding affinity. researchgate.net

By combining these approaches, researchers can build a detailed picture of the molecular recognition events, guiding the design of new analogues with improved affinity and specificity. acs.org

Methodological Advancements in SAR/QSAR for Complex Halogenated Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of compounds based on their physicochemical properties. nih.govekb.eg For complex halogenated sulfonamides like this compound, the development of robust and predictive QSAR models is essential for prioritizing synthetic targets and minimizing resource-intensive screening.

Future advancements in this area should focus on:

Advanced Molecular Descriptors: Moving beyond traditional 2D descriptors to incorporate 3D and 4D descriptors that capture more complex structural and dynamic features of the molecules. This includes parameters that account for the unique properties of halogen bonds, hydrophobicity, and electronic effects of the chloro and fluoro substituents. nih.govmdpi.com

Machine Learning and Artificial Intelligence: Employing sophisticated algorithms like random forests, support vector machines, and deep neural networks to build more accurate and predictive QSAR models from large datasets.

Multi-Target QSAR (mt-QSAR): Developing models that can simultaneously predict activity against multiple targets, which is particularly useful for assessing selectivity and potential off-target effects.

Mechanistic QSAR: Integrating mechanistic information into QSAR models to ensure that the correlations are based on a sound biological and chemical rationale, rather than being mere statistical artifacts.

A key finding from studies on other halogenated sulfonamides is that halogen substitution can have a pronounced effect on inhibitory activity, highlighting the importance of accurately modeling these interactions in QSAR studies. nih.gov

Emerging Applications and Unexplored Chemical Space for the this compound Core

The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. researchgate.netnih.govnih.govnih.gov The specific halogenation pattern of this compound provides a unique electronic and steric profile that could be leveraged for novel therapeutic applications.

Potential Therapeutic Areas: Based on the activities of related sulfonamides, potential applications for derivatives of this compound could include oncology, infectious diseases, and inflammatory conditions. nih.govnih.govnih.gov For example, various 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising antitumor and antibacterial activities. nih.govnih.govnih.gov

Exploring Vast Chemical Spaces: The "chemical space" of synthetically accessible molecules is vast, with some estimates reaching trillions of compounds. nih.govnih.gov By applying the novel synthetic methods discussed previously, researchers can systematically explore the chemical space around the this compound core. This exploration can be guided by computational screening of virtual libraries to identify promising candidates for synthesis and testing. nih.gov

Novel Pharmacophores: The exploration of underutilized sulfur(VI) functional groups, such as sulfoximines and sulfonimidamides, which are analogues of sulfonamides, could open up entirely new areas of chemical space. rsc.org Modifying the sulfonamide group of the core structure in this manner could lead to compounds with novel pharmacological profiles. acs.org

The systematic exploration of this compound's derivatives, guided by modern drug discovery principles, holds the promise of identifying next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide to improve yield and purity?

- Methodological Answer : Utilize factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables and determine optimal conditions . Pair this with the simplex method for continuous parameter refinement, which adapts to local minima/maxima in the response surface, enhancing yield efficiency . Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using /-NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : -NMR (DMSO-d₆, 400 MHz) for proton environments; -NMR to confirm fluorine substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) for molecular ion verification (theoretical [M-H]⁻: 264.96 g/mol) .

Q. How can computational tools predict physicochemical properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate dipole moments, electrostatic potential surfaces, and solubility parameters. Couple this with COMSOL Multiphysics for diffusion and reaction kinetics simulations under varying solvent conditions .

Advanced Research Questions

Q. How can AI-driven platforms enhance reaction pathway prediction for derivatives of this compound?

- Methodological Answer : Implement smart laboratory systems integrating AI (e.g., neural networks) with real-time reaction monitoring (Raman spectroscopy, inline pH sensors). Train models on existing sulfonamide datasets to predict regioselectivity in halogenation or sulfonation steps. For instance, AI can optimize substituent placement to modulate bioactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonamide analogs?

- Methodological Answer : Apply comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions across analogs. For example, substituting chlorine at position 4 versus fluorine at position 2 alters binding affinity in enzyme inhibition assays. Validate hypotheses using free-energy perturbation (FEP) simulations to quantify ΔΔG values .

Q. How can molecular dynamics (MD) simulations elucidate mechanistic interactions of this compound with biological targets?

- Methodological Answer : Run all-atom MD simulations (GROMACS/AMBER) to study binding kinetics with carbonic anhydrase isoforms. Analyze hydrogen bonding (e.g., sulfonamide-SO₂···Zn²⁺ interactions) and hydrophobic contacts over 100-ns trajectories. Compare RMSD/RMSF plots to experimental IC₅₀ values for correlation .

Q. What statistical methods address data variability in solubility and stability studies?

- Methodological Answer : Use orthogonal design to decouple confounding factors (pH, temperature, ionic strength). Apply ANOVA with Tukey’s post-hoc test to identify significant differences. For non-linear stability trends (e.g., hydrolysis at high pH), fit data to Arrhenius or Eyring models using multivariate regression .

Q. How can QSPR models predict environmental fate parameters (e.g., biodegradation half-life)?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, topological surface area, and H-bond donor count. Train on EPA’s EPI Suite dataset and validate via leave-one-out cross-validation (R² > 0.85). Predict soil sorption (Koc) and aquatic toxicity (LC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.